molecular formula C25H27ClN2O B13451467 Meclizine-d8 N'-Oxide

Meclizine-d8 N'-Oxide

Cat. No.: B13451467
M. Wt: 415.0 g/mol
InChI Key: NDTIJUDMDNMOFC-AZGHYOHESA-N
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Description

Meclizine-d8 N'-Oxide, with CAS Number 1246816-10-3, is a stable isotope-labeled compound specifically designed for use in pharmaceutical and metabolic research. It serves as a crucial labeled metabolite of Meclizine, a first-generation antihistamine known for its antiemetic and antivertigo properties that works by acting as an H1 receptor antagonist with additional central anticholinergic actions . As a deuterated standard, this compound is an essential tool for researchers conducting analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . Its primary research value lies in enabling traceable and reliable quantification through techniques like LC-MS, helping to elucidate the metabolic pathway of the parent drug Meclizine, which is primarily metabolized by the hepatic enzyme CYP2D6 . The incorporation of eight deuterium atoms provides a distinct mass difference from the non-labeled species, minimizing interference in analytical assays and ensuring high accuracy in pharmacokinetic studies. This compound is intended for use as a reference standard to ensure traceability and compliance with regulatory guidelines. This product is For Research Use Only and is strictly not intended for any form of human or animal use.

Properties

Molecular Formula

C25H27ClN2O

Molecular Weight

415.0 g/mol

IUPAC Name

4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-1-[(3-methylphenyl)methyl]-1-oxidopiperazin-1-ium

InChI

InChI=1S/C25H27ClN2O/c1-20-6-5-7-21(18-20)19-28(29)16-14-27(15-17-28)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/i14D2,15D2,16D2,17D2

InChI Key

NDTIJUDMDNMOFC-AZGHYOHESA-N

Isomeric SMILES

[2H]C1(C([N+](C(C(N1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])(CC4=CC=CC(=C4)C)[O-])([2H])[2H])[2H]

Canonical SMILES

CC1=CC(=CC=C1)C[N+]2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-]

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route for Meclizine-d8 N'-Oxide

Based on the available data and standard organic synthesis principles, the preparation can be summarized as follows:

Step Reaction Reagents/Conditions Notes
1 Synthesis of deuterated 1-[(3-methylphenyl)methyl]piperazine-d8 dihydrochloride Reaction of deuterated 1-(chloromethyl)-3-methylbenzene-d8 with piperazine Ensures d8 incorporation at methyl and aromatic positions
2 Alkylation with (4-chlorophenyl)phenylmethyl chloride Alkylation under basic conditions (e.g., K2CO3, DMF) Forms meclizine-d8 intermediate
3 Oxidation of tertiary amine to N'-oxide m-CPBA in dichloromethane at 0-25°C Yields this compound with high selectivity

The reaction scheme is designed to maintain the deuterium labeling throughout the process and to selectively oxidize the nitrogen without affecting other functional groups.

Analytical Characterization and Purity Assessment

The synthesized this compound is characterized by:

Comparative Table of Meclizine and this compound Properties

Property Meclizine N'-Oxide This compound
Molecular Formula C₂₅H₂₇ClN₂O C₂₅H₁₉D₈ClN₂O₂
Molecular Weight 406.9 g/mol 431 g/mol
CAS Number 114624-69-0 1246816-10-3
Deuterium Content None 8 Deuterium atoms
Oxidation State N'-Oxide N'-Oxide
Typical Use Pharmacology, drug metabolism Isotope tracing, pharmacokinetics

Research Findings and Optimization Notes

  • The oxidation step to form the N'-oxide is best performed under mild conditions to preserve the isotopic labeling and avoid side reactions.
  • The use of m-CPBA or equivalent peracids provides high selectivity and yield.
  • Deuterium incorporation is stable under these oxidation conditions, as confirmed by mass spectrometry.
  • Alternative catalytic oxidation methods have been explored but often require more rigorous conditions that may cause isotopic scrambling.
  • The synthetic route is adaptable for scale-up, given the availability of deuterated starting materials.

Chemical Reactions Analysis

Table 1: Key Structural and Synthetic Data

PropertyValueSource
Molecular FormulaC₂₅H₁₉D₈ClN₂O₂
Molecular Weight431.00 g/mol
CAS Number1246816-10-3
Synthetic PathwayDeuteration → N-oxidation

Oxidation Reactions

The N'-oxide functional group governs its redox behavior:

  • Further Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the N'-oxide can convert to N,N'-dioxide, though this is not typically observed in physiological settings .

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) regenerates the parent piperazine structure, albeit with retained deuterium .

Table 2: Redox Reactivity

Reaction TypeConditionsProductNotes
OxidationmCPBA, CH₂Cl₂Meclizine-d8 N,N'-DioxideRare in vivo
ReductionH₂, Pd/C, EthanolMeclizine-d8Retains deuterium

Metabolic Pathways

In vitro studies suggest CYP2D6-mediated metabolism dominates:

  • Hydroxylation : Aromatic rings undergo deuterium-retentive hydroxylation, forming mono- and dihydroxylated derivatives .

  • N-Dealkylation : The 3-methylbenzyl side chain may cleave, though deuterium slows this kinetic process .

Table 3: Metabolic Stability Data

ParameterValue (vs. Non-Deuterated)Source
CYP2D6 Half-life (t₁/₂)1.5× longer
Plasma Clearance20% reduced

Degradation and Stability

Meclizine-d8 N'-Oxide exhibits enhanced stability compared to non-deuterated analogs:

  • Thermal Degradation : Decomposes at >200°C, releasing CO, Cl⁻, and NOₓ .

  • Photolysis : UV light induces N-oxide bond cleavage, yielding meclizine-d8 and reactive oxygen species .

Table 4: Stability Profile

ConditionDegradation ProductsHalf-life
Acidic (pH 1.2)Meclizine-d8 + Cl⁻48 hrs
Alkaline (pH 9.0)No significant degradation>1 week

Analytical Characterization

Key techniques for reaction monitoring include:

  • LC-MS/MS : Quantifies deuterium retention (m/z 431 → 399 transition) .

  • NMR : Confirms N-oxide formation (δ 3.2–3.6 ppm for piperazine protons) .

Impurities and Byproducts

Common impurities arise during synthesis:

  • Meclizine-d8 N,N'-Dioxide (CAS 1246818-68-7): Over-oxidation product .

  • Deuterium Loss Isomers : Partial H-D exchange during synthesis .

Scientific Research Applications

Meclizine-d8 N’-Oxide is widely used in scientific research due to its unique properties:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Meclizine and its metabolites.

    Biology: Employed in studies involving the metabolic pathways and biological effects of Meclizine.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Meclizine.

    Industry: Applied in the development of new pharmaceutical formulations and in quality control processes .

Mechanism of Action

The mechanism of action of Meclizine-d8 N’-Oxide is similar to that of Meclizine. It acts as an antagonist at histamine H1 receptors, thereby inhibiting the action of histamine in the central nervous system. This results in the suppression of nausea, vomiting, and dizziness. The compound also exhibits anticholinergic properties, which contribute to its therapeutic effects .

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 1246816-10-3
  • Molecular Formula : C25H19D8ClN2O
  • Molecular Weight : 415.00 g/mol
  • Applications : Primarily used in pharmacokinetic studies, metabolite identification, and quality control of pharmaceuticals due to its stability and isotopic labeling .

Structural and Functional Comparison with Similar Compounds

Meclizine N-Oxide (N1-Oxide) HCl

  • CAS Number : 114624-69-0
  • Molecular Formula : C25H27ClN2O·HCl (estimated)
  • Molecular Weight: ~422.96 g/mol (non-deuterated)
  • Key Differences :
    • Lacks deuterium labeling, making it less suitable for high-precision MS quantification.
    • Functions as a metabolite or impurity in Meclizine formulations .

Meclizine N,N'-Dioxide

  • CAS Number : 114624-70-3
  • Molecular Formula : C25H25ClN2O2 (estimated)
  • Molecular Weight: ~431.00 g/mol (non-deuterated)
  • Key Differences: Contains two oxygen atoms at the N and N' positions, increasing polarity compared to N'-Oxide.

Meclizine-d8 N,N'-Dioxide

  • CAS Number : 1246818-68-7
  • Molecular Formula : C25H19D8ClN2O2
  • Molecular Weight : 431.00 g/mol
  • Key Differences :
    • Deuterated form of N,N'-Dioxide, combining isotopic labeling with dual oxidation.
    • Provides enhanced analytical specificity for dual-oxidized metabolites .

Meclizine-d8 Dihydrochloride

  • CAS Number : 1432062-16-2
  • Molecular Formula : C25H21D8Cl3N2
  • Molecular Weight : 471.92 g/mol
  • Key Differences: A salt form with two hydrochloride groups, altering solubility (soluble in methanol/chloroform) . Used for stabilizing Meclizine in solution during analytical workflows .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Application(s)
Meclizine-d8 N'-Oxide 1246816-10-3 C25H19D8ClN2O 415.00 LC-MS/GC internal standard
Meclizine N-Oxide HCl 114624-69-0 C25H27ClN2O·HCl ~422.96 Metabolite studies
Meclizine N,N'-Dioxide 114624-70-3 C25H25ClN2O2 ~431.00 Oxidative pathway analysis
Meclizine-d8 N,N'-Dioxide 1246818-68-7 C25H19D8ClN2O2 431.00 Dual-oxidized metabolite tracking
Meclizine-d8 Dihydrochloride 1432062-16-2 C25H21D8Cl3N2 471.92 Solubility-enhanced analytical use

Analytical and Functional Insights

Mass Spectrometry Differentiation

  • Deuterated vs. Non-deuterated: this compound exhibits an 8 Da mass shift compared to its non-deuterated counterpart, enabling precise quantification in biological matrices .
  • Oxidation States : N'-Oxide and N,N'-Dioxide produce distinct fragmentation patterns due to the presence of one or two oxygen atoms, aiding metabolite identification .

Regulatory and Industrial Relevance

  • Pharmaceutical Standards : this compound is cataloged as a reference standard (TRC M202712), underscoring its importance in regulatory compliance .

Biological Activity

Meclizine-d8 N'-Oxide is a derivative of the antihistamine meclizine, which is primarily known for its use in treating motion sickness and vertigo. The biological activity of this compound, particularly in the context of its pharmacological effects and potential therapeutic applications, is an area of growing interest. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C25H19ClN2D8C_{25}H_{19}ClN_2D_8 and a molecular weight of approximately 39 g/mol . The modifications in the structure from meclizine to its N'-oxide form may influence its biological activity and pharmacokinetic properties.

Meclizine primarily acts as an antagonist to the H1 histamine receptor, which plays a crucial role in mediating allergic responses and regulating vestibular function. The N'-oxide form may exhibit enhanced or altered interactions with these receptors due to changes in electron distribution and steric factors caused by the deuterium substitution.

Nitric Oxide Pathway Involvement

Research has indicated that heterocyclic N-oxides, similar to this compound, can act as nitric oxide (NO) donors under specific conditions. This mechanism involves the activation of soluble guanylyl cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP), which is associated with vasodilation and neuroprotective effects .

Pharmacokinetics

A recent study on meclizine hydrochloride provides insights into its pharmacokinetic profile that may be extrapolated to this compound. Key pharmacokinetic parameters include:

ParameterValue
Peak Plasma Concentration (Cmax)167 ng/mL
Time to Peak Concentration (Tmax)3.7 hours
Area Under Curve (AUC)1170 ng·h/mL
Terminal Elimination Half-life (t1/2)7.4 hours

These values suggest that this compound may have a favorable absorption profile, which is critical for its efficacy in therapeutic applications .

Biological Activity and Therapeutic Applications

Antihistaminic Effects : As with meclizine, this compound is expected to retain antihistaminic properties, making it potentially useful for treating allergic conditions and motion sickness.

Potential Neuroprotective Effects : The ability of similar compounds to act as NO donors suggests that this compound could also have neuroprotective properties. This could be particularly beneficial in conditions characterized by neuroinflammation or oxidative stress.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing Meclizine-d8 N'-Oxide to ensure isotopic purity and structural fidelity?

  • Methodological Answer : Synthesis requires strict control of deuteration sites (typically at benzhydryl or piperazine positions) using deuterated precursors (e.g., D₂O or deuterated reagents). Isotopic purity (>98%) should be confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with attention to avoiding proton-deuterium exchange during purification . Structural confirmation of the N'-oxide moiety necessitates Fourier-transform infrared spectroscopy (FTIR) to identify N-O stretching vibrations (~950–1250 cm⁻¹) and comparison with non-deuterated analogs .

Q. How should researchers design experiments to distinguish this compound from its positional isomers (e.g., N1- vs. N4-oxide)?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) to differentiate fragmentation patterns. For example, N'-oxide derivatives often exhibit characteristic neutral losses (e.g., -O or -H₂O). Complementary X-ray crystallography or 2D NMR (e.g., NOESY) can resolve spatial arrangements of the oxide group . Cross-validate results with synthetic standards of known positional isomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in chromatographic or spectral data when analyzing this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Contradictions often arise from matrix interference or degradation products. Employ orthogonal analytical methods:

  • Liquid chromatography (LC) : Optimize gradient elution with C18 columns and ion-pairing agents (e.g., heptafluorobutyric acid) to separate deuterated analogs from endogenous compounds .
  • Mass spectrometry : Use isotopic dilution with internal standards (e.g., this compound-¹³C₃) to correct for ion suppression .
  • Data validation : Replicate analyses under varying pH and temperature conditions to assess stability and rule out artifactual peaks .

Q. What strategies are recommended for quantifying trace impurities (e.g., Meclizine-d8 N,N'-dioxide) in this compound batches?

  • Methodological Answer : Develop a multi-tiered approach:

  • Screening : Use ultra-high-performance liquid chromatography (UHPLC) with photodiode array detection (PDA) to identify impurities at 0.1% threshold .
  • Quantification : Apply a calibrated LC-MS/MS method with a limit of quantification (LOQ) ≤0.05%, using reference standards (e.g., Meclizine Impurity 1, USP) .
  • Root-cause analysis : Track impurity formation via reaction monitoring (e.g., oxidation kinetics under varying O₂ levels) to refine synthesis protocols .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in deuterium incorporation efficiency across synthetic batches of this compound?

  • Methodological Answer : Discrepancies may stem from incomplete deuteration or isotopic scrambling. Mitigate by:

  • Process control : Monitor reaction parameters (e.g., temperature, solvent purity) using in-situ FTIR or Raman spectroscopy .
  • Batch comparison : Perform isotope ratio mass spectrometry (IRMS) to quantify deuterium/hydrogen ratios and identify batch-specific anomalies .
  • Reproducibility : Document protocols in line with guidelines for reporting deuterated compounds (e.g., Beilstein Journal of Organic Chemistry standards) .

Q. What statistical frameworks are suitable for validating the stability of this compound under long-term storage conditions?

  • Methodological Answer : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation kinetics via Arrhenius modeling to predict shelf-life. Employ multivariate analysis (e.g., PCA) to correlate degradation products (e.g., deoxygenation) with storage variables .

Experimental Design and Reporting

Q. How can researchers ensure traceability and reproducibility when documenting this compound synthesis for publication?

  • Methodological Answer : Follow structured reporting guidelines:

  • Synthesis : Detail deuteration reagents, reaction times, and purification steps (e.g., column chromatography conditions) .
  • Characterization : Provide raw spectral data (e.g., NMR peaks, HRMS m/z values) in supplementary materials .
  • Data availability : Deposit synthetic protocols in public repositories (e.g., Zenodo) with persistent identifiers .

Tables for Quick Reference

Parameter Analytical Method Acceptance Criteria Reference
Isotopic PurityHRMS≥98% deuteration
N'-Oxide ConfirmationFTIR/NMRN-O stretch: 950–1250 cm⁻¹
Trace Impurity QuantificationLC-MS/MSLOQ ≤0.05%
Stability TestingAccelerated Storage StudyDegradation ≤5% at 6 months

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